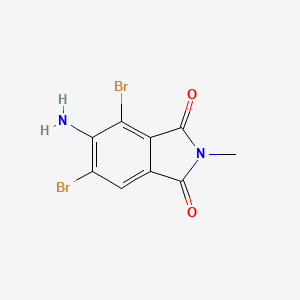![molecular formula C13H11F4NO3 B5747790 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid, also known as TFMPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPAA is a derivative of acrylic acid and is known for its strong fluorescence properties, making it useful in fluorescence-based assays and imaging techniques. In
作用机制
The mechanism of action of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is not fully understood, but it is thought to involve the binding of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid to specific proteins or molecules, leading to a change in their fluorescence properties. This change in fluorescence can then be used to detect the presence or activity of the target protein or molecule.
Biochemical and Physiological Effects
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid has been shown to have minimal biochemical and physiological effects, making it a safe and non-toxic choice for use in lab experiments. However, it is important to note that 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid should be handled with care, as it can be harmful if ingested or inhaled.
实验室实验的优点和局限性
One of the main advantages of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is its strong fluorescence properties, which make it a useful tool for a wide range of lab experiments. 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is also relatively easy to synthesize and is cost-effective compared to other fluorescence-based probes. However, 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid does have some limitations, including its relatively low quantum yield and limited solubility in aqueous solutions.
未来方向
There are many potential future directions for 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid research. One area of interest is the development of new and improved synthesis methods for 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid, with the goal of increasing its yield and purity. Another area of interest is the exploration of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid's potential applications in medical imaging and diagnostics, particularly in the detection of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid and its potential interactions with other molecules and proteins.
合成方法
The synthesis of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid involves a multi-step process starting with the reaction of 2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenol with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid. The synthesis of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is a relatively simple and cost-effective process, making it a popular choice for many researchers.
科学研究应用
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and pharmacology. One of the main applications of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is in fluorescence-based assays and imaging techniques. 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid's strong fluorescence properties make it an ideal candidate for use in assays that require high sensitivity and specificity, such as protein-protein interaction studies and receptor-ligand binding assays.
属性
IUPAC Name |
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NO3/c14-9-7(1-2-8(19)20)10(15)12(17)13(11(9)16)18-3-5-21-6-4-18/h1-2H,3-6H2,(H,19,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRHYRRZGXHVMH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
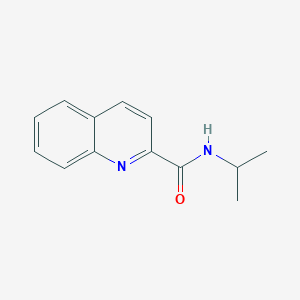
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
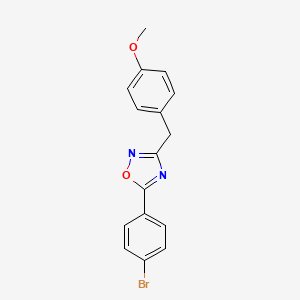
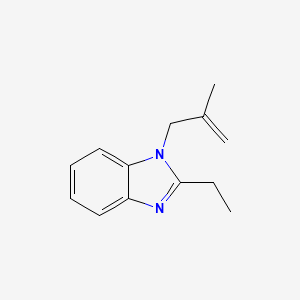
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
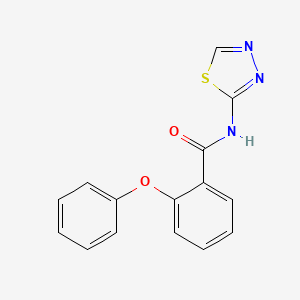
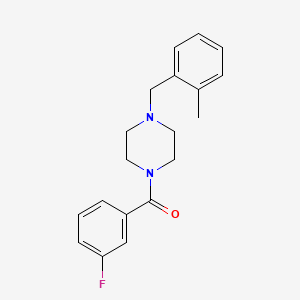
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)
![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)
